

A Technical Guide to the Spectroscopic Characterization of Diallylcarbamyl Chloride

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Compound of Interest

Compound Name: *Diallylcarbamyl chloride*

Cat. No.: *B1587701*

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Abstract

Diallylcarbamyl chloride is a reactive chemical intermediate of significant interest in organic synthesis, particularly for the introduction of the diallylcarbamoyl moiety, a functional group with latent reactivity in its allyl groups. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization and for quality control. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **diallylcarbamyl chloride**. In the absence of publicly available experimental spectra, this guide leverages predictive models and comparative data from analogous structures to offer a robust characterization.

Introduction

Diallylcarbamyl chloride, with the chemical formula $C_7H_{10}ClNO$ and CAS number 25761-72-2, belongs to the class of carbamoyl chlorides. These compounds are characterized by a carbonyl group bonded to both a chlorine atom and a nitrogen atom. The presence of the two allyl groups on the nitrogen atom of **diallylcarbamyl chloride** provides unique opportunities for subsequent chemical transformations, making it a versatile building block in the synthesis of complex molecules, including potential pharmaceutical agents and agrochemicals.

Accurate spectroscopic characterization is a cornerstone of modern chemical research, enabling unambiguous structure elucidation and purity assessment. This document serves as a

detailed technical resource on the expected spectroscopic signatures of **diallylcarbamyl chloride**.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of **diallylcarbamyl chloride** is presented below.

Figure 1: Chemical structure of **Diallylcarbamyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Basis: The ¹H NMR spectrum of **diallylcarbamyl chloride** is expected to show distinct signals for the protons of the two equivalent allyl groups. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and carbonyl group, and the vinyl protons will exhibit characteristic splitting patterns due to coupling with adjacent protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~5.90 - 5.80	m	2H	-CH=CH ₂
~5.30 - 5.20	m	4H	-CH=CH ₂
~4.10	d	4H	N-CH ₂ -

Interpretation:

- The downfield multiplet between 5.90 and 5.80 ppm is assigned to the methine protons of the vinyl groups.
- The multiplet between 5.30 and 5.20 ppm corresponds to the terminal vinyl protons.

- The doublet at approximately 4.10 ppm is attributed to the methylene protons adjacent to the nitrogen atom. The coupling to the adjacent vinyl proton results in a doublet.

¹³C NMR Spectroscopy

Theoretical Basis: The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon is expected to be significantly downfield due to the deshielding effects of the attached oxygen, nitrogen, and chlorine atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)	Assignment
~165	C=O
~132	-CH=CH ₂
~118	-CH=CH ₂
~50	N-CH ₂ -

Interpretation:

- The signal at approximately 165 ppm is characteristic of a carbamoyl chloride carbonyl carbon.
- The signals around 132 ppm and 118 ppm are assigned to the vinyl carbons.
- The peak at approximately 50 ppm corresponds to the methylene carbons attached to the nitrogen.

Experimental Protocol for NMR Data Acquisition:

- Sample Preparation: Dissolve approximately 10-20 mg of **diallylcarbamyl chloride** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Set the spectral width to cover the range of 0-12 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the range of 0-200 ppm.
 - Use a proton-decoupled pulse sequence.
 - Employ a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.
 - Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The most prominent feature in the IR spectrum of **diallylcarbamyl chloride** is expected to be the strong absorption from the carbonyl (C=O) stretching vibration.

Predicted IR Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch
~2980, ~2920	Medium	C-H stretch (aliphatic)
~1730	Strong	C=O stretch (carbamoyl chloride)
~1645	Medium	C=C stretch
~1420	Medium	CH ₂ scissoring
~990, ~920	Strong	=C-H bend (out-of-plane)
~750	Strong	C-Cl stretch

Interpretation:

- The very strong absorption band around 1730 cm⁻¹ is a definitive indicator of the carbonyl group in the carbamoyl chloride functionality.
- The bands in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the vinyl groups.
- The absorptions around 1645 cm⁻¹ correspond to the C=C stretching of the allyl groups.
- The strong bands in the 1000-900 cm⁻¹ region are due to the out-of-plane bending of the vinyl C-H bonds.
- The C-Cl stretch is expected to appear in the fingerprint region, typically around 750 cm⁻¹.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.
- Background Scan: Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small drop of neat **diallylcarbamyl chloride** liquid directly onto the ATR crystal.

- **Spectrum Acquisition:** Acquire the sample spectrum over the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- **Data Processing:** The software will automatically perform a background subtraction to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **diallylcarbamyl chloride**, electron ionization (EI) would likely lead to the loss of the chlorine atom and fragmentation of the allyl groups.

Predicted Mass Spectrum Data (Electron Ionization - EI):

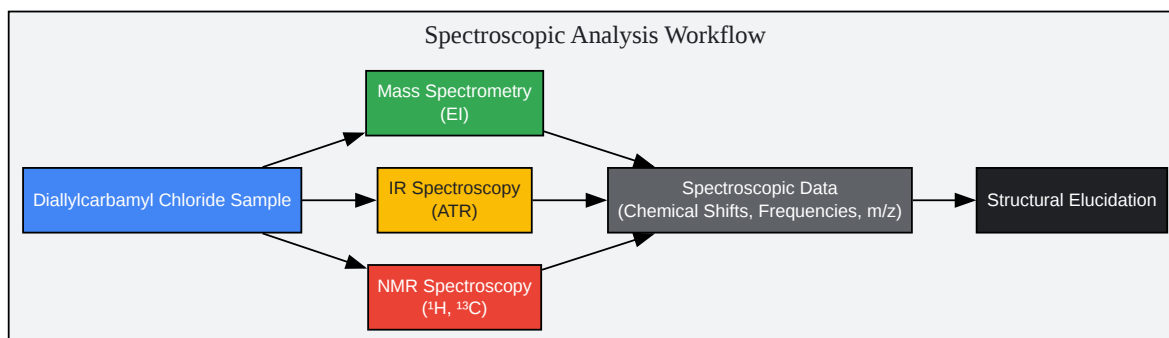
m/z	Relative Intensity	Assignment
159/161	Low	$[\text{M}]^+$ (Molecular ion, with $^{35}\text{Cl}/^{37}\text{Cl}$ isotope pattern)
124	Moderate	$[\text{M} - \text{Cl}]^+$
83	High	$[\text{M} - \text{Cl} - \text{C}_3\text{H}_4]^+$
41	Very High	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)

Interpretation:

- The molecular ion peak ($[\text{M}]^+$) would be observed at m/z 159 and 161 with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom.
- A significant peak at m/z 124 would result from the loss of the chlorine radical.
- The base peak is predicted to be at m/z 41, corresponding to the stable allyl cation.
- Another prominent fragment at m/z 83 could arise from the loss of a propene molecule from the $[\text{M} - \text{Cl}]^+$ fragment.

Experimental Protocol for MS Data Acquisition (Electron Ionization - EI):

- Sample Introduction: Introduce a dilute solution of **diallylcarbamyl chloride** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Use a standard electron ionization energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
- Data Acquisition: Acquire the mass spectrum.



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Figure 2: A generalized workflow for the spectroscopic analysis of **diallylcarbamyl chloride**.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for **diallylcarbamyl chloride**. While based on predictive models and analysis of analogous compounds, the information presented offers a solid foundation for researchers and scientists working with this reactive intermediate. The detailed protocols and interpretations will aid in the identification, characterization, and quality control of **diallylcarbamyl chloride** in a laboratory setting. Experimental verification of this data is encouraged to further solidify our understanding of this important chemical building block.

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